Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 4-(Trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2 . It is a liquid at room temperature and has a molecular weight of 218.18 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI code for Ethyl 4-(Trifluoromethyl)benzoate is 1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. The compound has a molar refractivity of 47.6±0.3 cm^3, indicating its polarizability .Physical And Chemical Properties Analysis
Ethyl 4-(Trifluoromethyl)benzoate has a density of 1.2±0.1 g/cm^3, a boiling point of 231.5±40.0 °C at 760 mmHg, and a flash point of 77.8±19.6 °C . It has a vapor pressure of 0.1±0.5 mmHg at 25°C and an enthalpy of vaporization of 46.8±3.0 kJ/mol . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and four freely rotating bonds .Scientific Research Applications
1. Applications in Synthesis of Antimicrobial and Anti-Inflammatory Agents
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been utilized to create compounds with potential antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown promising biological activity, indicating their potential in pharmaceutical applications (Narayana et al., 2006).
2. Role in Multicomponent Synthesis of Benzochromenes
Ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates have been synthesized from related ethyl 4,4,4-trifluoro-3-oxobutanoate. These benzochromenes are formed via Knoevenagel condensation, Michael addition, and intramolecular annulation, highlighting the compound's utility in complex organic syntheses (Duan et al., 2013).
3. Use in the Synthesis of Thiazole Derivatives
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a derivative, has been used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. These reactions highlight the compound's versatility in synthesizing thiazole derivatives (Boy & Guernon, 2005).
4. Involvement in the Creation of Heterocyclic Compounds with Hypnotic Activity
Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, another related compound, has been used to create novel heterocyclic compounds with potential hypnotic activity. This demonstrates the compound's role in developing new pharmaceuticals (Ghorab et al., 1995).
5. Contribution to Anti-Cancer Agents Synthesis
In an effort to produce anti-proliferative agents, derivatives of benzothiophene, such as ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, have been synthesized and evaluated. These studies indicate the compound's potential in cancer treatment (Mohareb et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOUGLBASAKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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